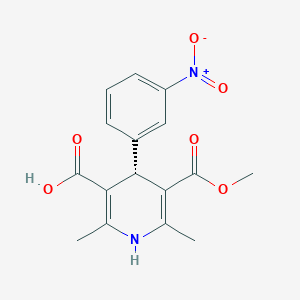

(S)-(+)-1,4-Dihydro-2,6-diméthyl-4-(3-nitrophényl)-3,5-pyridinedicarboxylate de monométhyle

Vue d'ensemble

Description

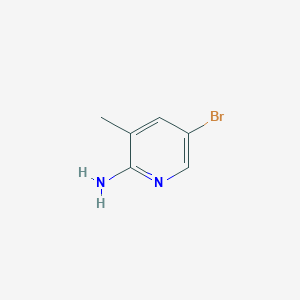

(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, also known as (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, is a useful research compound. Its molecular formula is C16H16N2O6 and its molecular weight is 332.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrogénations par transfert

Les esters de Hantzsch sont souvent utilisés dans les hydrogénations par transfert de liaisons C=C activées, de liaisons C=O dans les composés carbonylés et de liaisons C=N dans les imines . La présence d'un catalyseur acide de Lewis ou de Brønstedt pour une activation supplémentaire de l'accepteur d'hydrogène est souvent requise .

Hydrogénation par transfert conjuguée énantiosélective

Une hydrogénation par transfert conjuguée efficace et hautement énantiosélective de cétones α,β-insaturées est catalysée par un sel préparé à partir de la valinate de tert-butyle et d'un puissant catalyseur acide phosphorique chiral récemment introduit (TRIP) .

Réduction d'aldéhydes α,β-insaturés β,β-substitués

Un catalyseur d'imidazolidinone chiral a fourni une nouvelle stratégie organocatalytique pour la réduction énantiosélective d'aldéhydes α,β-insaturés β,β-substitués pour générer des aldéhydes β-stéréogéniques en utilisant l'ester de Hantzsch éthylique comme source d'hydrogène .

Réduction de cétones α,β-insaturées

La dihydropyridine de Hantzsch bis-méthylamido est un réactif d'hydrogénation par transfert efficace pour la réduction de cétones α,β-insaturées .

Formation de liaison C (sp 3 )-C (sp 3 )

La formation d'un complexe donneur-accepteur d'électrons sel d'alkyl thianthrenium/ester de Hantzsch permet une génération sans photocatalyseur et sans métal d'un radical alkyle et une formation ultérieure de liaison C (sp 3 )-C (sp 3 ) avec des oléfines activées .

Addition réductrice 1,2 asymétrique

Une addition réductrice 1,2 asymétrique catalysée par le cobalt induite par la lumière visible d'iodures d'aryle à des aldéhydes fournit des alcools benzyliques chiraux avec un très bon rendement et un ee élevé .

Synthèse d'analogues de l'acide subéroyl-anilide hydroxamique (SAHA)

Ce composé peut être utilisé dans la synthèse d'analogues de l'acide subéroyl-anilide hydroxamique (SAHA), qui agit comme un inhibiteur de HDAC . Ces composés ont montré une activité antiproliférative contre les lignées cellulaires cancéreuses humaines .

Synthèse de dérivés de benzothiazole

Des dérivés de benzothiazole ont été obtenus avec de bons rendements par une réaction entre des 2-aminobenzothiazoles 5-substitués et l'adipate de monométhyle en présence de 1,1'-carbonyldiimidazole et de triéthylamine dans le THF, suivie d'une conversion des intermédiaires esters en hydroxamic acids correspondants <svg class="icon" height="16" p-id="1735" t="

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4S)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXPPUOCSLMCHK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353703 | |

| Record name | (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76093-34-0 | |

| Record name | (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

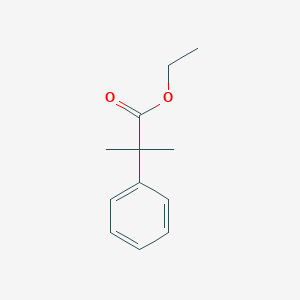

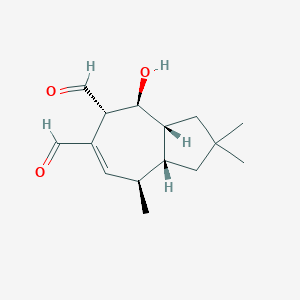

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

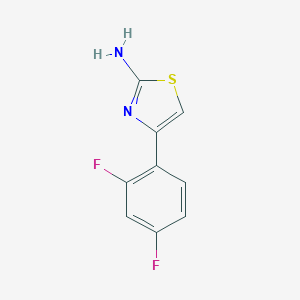

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)